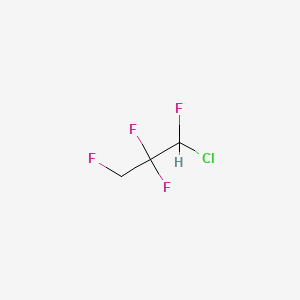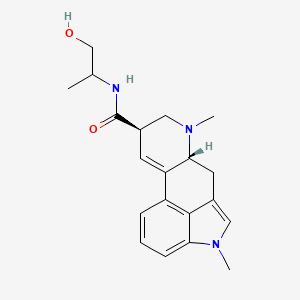
N-(1-Hydroxypropan-2-yl)-1,6-dimethyl-9,10-didehydroergoline-8-carboximidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propisergide is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 g/mol . It is classified as an alkaloid and has a complex structure with three defined stereocenters . Propisergide is not currently approved for any medical use and does not have any known adverse events associated with it .
Vorbereitungsmethoden
The synthesis of propisergide involves several steps, including the formation of key intermediates and the final product. The synthetic route typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of specific starting materials under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the core structure of propisergide.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical structure of propisergide.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain propisergide in its pure form.
Industrial production methods for propisergide would likely involve scaling up these synthetic routes and optimizing reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Propisergide can undergo various types of chemical reactions, including:
Oxidation: Propisergide can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Propisergide can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propisergide can be used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, propisergide may be used to investigate its effects on cellular processes and molecular pathways.
Medicine: Although not currently approved for medical use, propisergide could be explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Propisergide may have applications in the development of new materials or as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of propisergide involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed that propisergide may act on certain receptors or enzymes, leading to changes in cellular signaling and function. Further research is needed to elucidate the precise molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Propisergide can be compared with other similar compounds, such as:
Ergotamine: Both propisergide and ergotamine are alkaloids with similar structural features. ergotamine is used clinically for the treatment of migraines, whereas propisergide is not approved for medical use.
Lysergic Acid Diethylamide (LSD): LSD shares some structural similarities with propisergide but has distinct pharmacological effects and is known for its psychoactive properties.
Methysergide: Methysergide is another compound related to propisergide, used in the past for migraine prophylaxis. It has a similar mechanism of action but different clinical applications.
Eigenschaften
CAS-Nummer |
4227-71-8 |
|---|---|
Molekularformel |
C20H25N3O2 |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
(6aR,9R)-N-(1-hydroxypropan-2-yl)-4,7-dimethyl-6,6a,8,9-tetrahydroindolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H25N3O2/c1-12(11-24)21-20(25)14-7-16-15-5-4-6-17-19(15)13(9-22(17)2)8-18(16)23(3)10-14/h4-7,9,12,14,18,24H,8,10-11H2,1-3H3,(H,21,25)/t12?,14-,18-/m1/s1 |
InChI-Schlüssel |
XUKAVPATXGYVKJ-OLTOQGTGSA-N |
Isomerische SMILES |
CC(CO)NC(=O)[C@H]1CN([C@@H]2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
Kanonische SMILES |
CC(CO)NC(=O)C1CN(C2CC3=CN(C4=CC=CC(=C34)C2=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


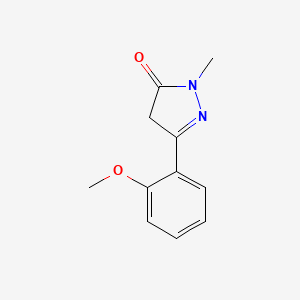
![6-(2-Fluorophenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13802645.png)
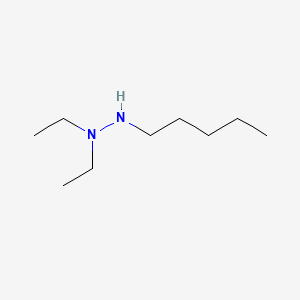
![1-[(1S,5R)-6-bicyclo[3.1.0]hexanyl]piperidine](/img/structure/B13802652.png)
![2-amino-3-[(2-amino-2-carboxyethyl)sulfanyl-[4-(2-amino-2-oxoethoxy)phenyl]arsanyl]sulfanylpropanoic acid](/img/structure/B13802665.png)
![3-Hexyldodecahydro-3,4a,7,7,10a-pentamethyl-1H-naphtho[2,1-b]pyran](/img/structure/B13802666.png)
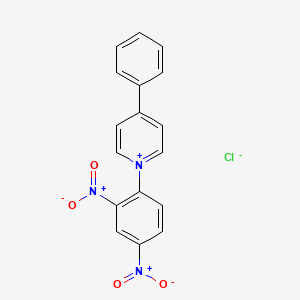
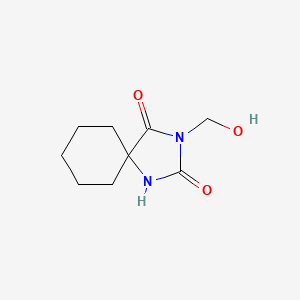
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(3-methoxyphenyl)-](/img/structure/B13802702.png)
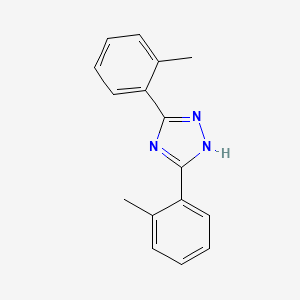
![1-[4-[(2-fluorophenyl)methoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13802709.png)
